- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Cas no 959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate)

959162-97-1 structure
Nombre del producto:Ethyl 6-chloro-4-(ethylamino)nicotinate
Número CAS:959162-97-1
MF:C10H13ClN2O2
Megavatios:228.675421476364
CID:3032570
Ethyl 6-chloro-4-(ethylamino)nicotinate Propiedades químicas y físicas
Nombre e identificación
-
- ethyl 6-chloro-4-(ethylamino)nicotinate
- AMY15522
- 6-Chloro-4-ethylamino-nicotinic acid ethyl ester
- ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate
- Ethyl 6-chloro-4-(ethylamino)-3-pyridinecarboxylate (ACI)
- 6-Chloro-4-ethylaminonicotinic acid ethyl ester
- Ethyl 6-chloro-4-(ethylamino)nicotinate
-
- Renchi: 1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
- Clave inchi: DPLDFGSSJKFWNU-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(NCC)=CC(Cl)=NC=1)OCC
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 5
- Complejidad: 214
- Xlogp3: 2.9
- Superficie del Polo topológico: 51.2
Ethyl 6-chloro-4-(ethylamino)nicotinate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile , Water ; 18 h, 70 °C
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
Referencia
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 12 h, 70 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Acetonitrile , Water ; 22 - 24 h, 25 - 35 °C
Referencia
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 8 h, 70 °C
Referencia
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular CarcinomaJournal of Medicinal Chemistry, 2022, 65(11), 7595-7618,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 2 h, 0 °C → rt
Referencia
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Acetonitrile , Water ; 0 °C; 0 °C → rt; rt
Referencia
- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol , Acetonitrile ; rt; overnight, 70 °C
Referencia
- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Acetonitrile , Water ; 0 °C; overnight, rt
Referencia
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Acetonitrile ; rt → 0 °C; 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Ethyl 6-chloro-4-(ethylamino)nicotinate Raw materials
Ethyl 6-chloro-4-(ethylamino)nicotinate Preparation Products
Ethyl 6-chloro-4-(ethylamino)nicotinate Literatura relevante
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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